molecular formula C21H25NO5S B2579867 3-[(benzyloxy)methyl]-1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidine CAS No. 1251685-59-2

3-[(benzyloxy)methyl]-1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidine

Cat. No.: B2579867
CAS No.: 1251685-59-2
M. Wt: 403.49
InChI Key: SRCLDOMTSHHOCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(benzyloxy)methyl]-1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidine is a chemical compound of interest in scientific research. The structure features a benzodioxane ring system, a common motif in medicinal chemistry, linked to a piperidine sulfonamide group. This specific structural class has been explored in various biochemical contexts. Related compounds containing the 1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazine moiety have been identified as ligands with activity against targets such as human pyruvate kinase PKM . Researchers are investigating these structural classes for their potential in early-stage discovery efforts. Applications & Research Value: This product is designed for use in laboratory research only. It serves as a valuable building block or intermediate for medicinal chemistry programs and is useful for probing structure-activity relationships (SAR). Potential areas of investigation include [e.g., enzyme inhibition, receptor binding studies]. Its core value lies in its unique molecular architecture, which combines ether, sulfonamide, and heterocyclic functionalities into a single scaffold. Note on Use: This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. The buyer assumes all responsibility for confirming the compound's identity and purity and for its safe handling and use in compliance with applicable local, state, and federal regulations.

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-(phenylmethoxymethyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO5S/c23-28(24,19-8-9-20-21(13-19)27-12-11-26-20)22-10-4-7-18(14-22)16-25-15-17-5-2-1-3-6-17/h1-3,5-6,8-9,13,18H,4,7,10-12,14-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRCLDOMTSHHOCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC3=C(C=C2)OCCO3)COCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(benzyloxy)methyl]-1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidine typically involves multiple steps, starting with the preparation of the core piperidine structure. One common method involves the reaction of piperidine with benzyloxy methyl chloride under basic conditions to introduce the benzyloxy group. This is followed by the sulfonylation of the piperidine ring using 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride in the presence of a suitable base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

3-[(Benzyloxy)methyl]-1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while reduction of the sulfonyl group can produce the corresponding sulfide .

Scientific Research Applications

3-[(Benzyloxy)methyl]-1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(benzyloxy)methyl]-1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidine involves its interaction with specific molecular targets. The benzyloxy group can form hydrogen bonds with active sites of enzymes, while the piperidine ring can interact with hydrophobic pockets. The benzodioxine sulfonyl group can participate in electrostatic interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Modifications and Activity Trends

The following table summarizes key structural differences and biological implications among the target compound and its analogs:

Compound Name Core Structure Key Substituents Biological Activity/Notes References
Target Compound : 3-[(Benzyloxy)methyl]-1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidine Piperidine - Benzyloxymethyl (3-position)
- Benzodioxine sulfonyl (1-position)
Hypothesized enhanced lipophilicity and binding; activity data pending further studies.
3-{1-[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-3-yl]-5-methyl-1H-imidazol-2-yl}pyridine Piperidine - Imidazole-pyridine heterocycle
- Benzodioxine sulfonyl
Likely targets kinase or GPCR pathways due to imidazole-pyridine motif; no explicit activity reported.
N-{3-[6-(4-Methylpiperidin-1-yl)pyridazin-3-yl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide Piperidine - Pyridazine-phenyl linker
- Benzodioxine sulfonamide
Sulfonamide group may enhance solubility; pyridazine suggests potential antimetabolic activity.
1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid Pyrrolidine - Hydroxyl group
- Carboxylic acid
High solubility due to polar groups; inactive in antitubercular assays (lack of piperidine).
2-[[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone Piperidine - Oxadiazole-thioether linker
- Ketone
Oxadiazole may confer metabolic stability; ketone could influence reactivity.
(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(piperidin-1-yl)methanone Piperidine - Benzodioxine carbonyl Carbonyl group reduces flexibility; potential CNS activity due to lipophilic ketone.

Critical Structural Insights

  • Piperidine vs. Pyrrolidine : Replacement of piperidine with pyrrolidine (as in ) abolishes antitubercular activity, underscoring the necessity of the six-membered ring for conformational stability .
  • Linker Groups : Sulfonyl (target compound) and sulfonamide () groups enhance binding through hydrogen bonding, whereas amide/urea linkers () reduce activity due to steric hindrance or poor pharmacokinetics .

Biological Activity

The compound 3-[(benzyloxy)methyl]-1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidine is a derivative of piperidine that incorporates a benzodioxine moiety. This structural combination suggests potential biological activities that merit investigation. The following sections will detail the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

  • Molecular Formula : C₁₆H₁₉N₃O₅S
  • Molecular Weight : 357.40 g/mol

The presence of the sulfonyl group and the benzodioxine structure is significant for its biological activity, particularly in terms of enzyme inhibition and interaction with biological targets.

1. Antibacterial Activity

Recent studies have indicated that compounds with similar structures exhibit varying degrees of antibacterial activity. For instance, derivatives bearing piperidine and sulfonyl groups have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis . The antibacterial mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential enzymes.

2. Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored extensively:

  • Acetylcholinesterase Inhibition : Piperidine derivatives are known for their role in inhibiting acetylcholinesterase (AChE), which is crucial for neurotransmission. In vitro studies have demonstrated that related compounds can effectively inhibit AChE, suggesting that this compound may also possess similar properties .
  • Urease Inhibition : The ability to inhibit urease has been noted in several studies, where compounds similar to the one showed strong inhibitory effects. This activity is particularly relevant in treating urinary tract infections .

3. Antioxidant Activity

Compounds containing benzodioxine structures have been evaluated for their antioxidant properties. These properties are essential for protecting cells from oxidative stress and could contribute to therapeutic effects in various diseases .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntibacterialModerate to strong against Salmonella typhi
Enzyme InhibitionStrong AChE and urease inhibition
AntioxidantEffective in reducing oxidative stress
CytotoxicityLow cytotoxicity at therapeutic concentrations

Case Study: Piperidine Derivatives

In a study focusing on various piperidine derivatives, it was found that the introduction of a sulfonyl group significantly enhanced the biological activity against several pathogens while maintaining low cytotoxicity in mammalian cells . This suggests that modifications to the piperidine structure can lead to improved pharmacological profiles.

The mechanisms by which this compound exerts its effects are likely multifaceted:

  • Interaction with Enzymes : The sulfonyl group may facilitate binding to active sites on enzymes like AChE or urease, leading to competitive inhibition.
  • Cell Membrane Disruption : The hydrophobic nature of the benzodioxine moiety could allow for better membrane penetration, enhancing antibacterial efficacy.

Q & A

Q. What are the recommended synthetic routes and characterization techniques for this compound?

A stepwise approach is advised:

  • Sulfonylation : React piperidine derivatives with 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride under basic conditions (e.g., triethylamine in DCM).
  • Benzyloxymethyl introduction : Use benzyloxymethyl chloride or bromide in the presence of a base like NaH.
  • Characterization : Employ nuclear magnetic resonance (NMR) for structural confirmation (e.g., ¹H/¹³C NMR), high-resolution mass spectrometry (HRMS) for molecular weight validation, and reversed-phase HPLC with UV detection for purity assessment (>95%) .

Q. Which solvents are optimal for solubility and stability in experimental settings?

  • Polar aprotic solvents : Dimethyl sulfoxide (DMSO) or methanol are suitable for dissolution in biological assays.
  • Non-polar solvents : Dichloromethane (DCM) or ethyl acetate are recommended for extraction and purification.
  • Validation : Conduct UV-Vis spectroscopy to confirm solubility profiles and stability under varying pH (e.g., pH 4.6–7.4) .

Q. How can analytical methods be developed to quantify this compound?

  • HPLC parameters : Use a C18 column with a mobile phase of methanol and sodium acetate buffer (65:35 v/v, pH 4.6 adjusted with glacial acetic acid).
  • Detection : UV absorbance at 254 nm.
  • System suitability : Ensure a retention time of 8–10 minutes with a peak area RSD ≤2% .

Advanced Research Questions

Q. How to evaluate metabolic stability and bioactivation pathways in vitro?

  • Human liver microsomes (HLM) : Incubate the compound with NADPH-supplemented HLMs. Track covalent protein binding over time (e.g., 45-minute incubation).
  • Reactive intermediates : Identify iminium ions via cyanide trapping (bis-cyano adducts) or quinone metabolites using LC-MS/MS.
  • Enzyme inhibition : Use CYP3A4-specific inhibitors (e.g., ketoconazole) to confirm metabolic liability .

Q. What structural modifications improve target engagement and reduce off-target effects?

  • Piperidine ring substitution : Replace with pyrrolidine to minimize iminium ion formation (reduces covalent protein binding by >50%).
  • Sulfonyl group optimization : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to enhance binding affinity.
  • Biological validation : Perform competitive binding assays with radiolabeled ligands or surface plasmon resonance (SPR) for kinetic analysis .

Q. How to mitigate covalent protein binding caused by reactive metabolites?

  • Bioisosteric replacement : Substitute the benzyloxy group with a methylenedioxy moiety to block oxidative cleavage.
  • Metabolic shielding : Introduce bulky substituents (e.g., tert-butyl) at the para position of the benzodioxine ring to sterically hinder CYP3A4-mediated oxidation .

Q. What strategies identify enzyme targets or off-target interactions?

  • Affinity chromatography : Immobilize the compound on Sepharose beads to pull down binding proteins from cell lysates.
  • Computational docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict interactions with sulfonamide-sensitive targets like carbonic anhydrase isoforms.
  • Functional assays : Measure inhibition of enzymatic activity (e.g., esterase or kinase assays) at varying concentrations (IC50 determination) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.